molecular formula C10H12O B13685716 1-(1-Methoxyethenyl)-4-methylbenzene CAS No. 51440-57-4

1-(1-Methoxyethenyl)-4-methylbenzene

Cat. No.: B13685716
CAS No.: 51440-57-4
M. Wt: 148.20 g/mol
InChI Key: UOGXIPLKDOHXRA-UHFFFAOYSA-N
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Description

1-(1-Methoxyethenyl)-4-methylbenzene is an organic compound with the molecular formula C10H12O and a molecular weight of 148.20 g/mol . This compound, identified by CAS Registry Number 13926374, belongs to the class of aromatic ethers and may serve as a valuable synthetic intermediate or building block in various research applications . While specific biological mechanisms and applied research for this exact compound are not extensively detailed in the literature, its structural features suggest potential utility in organic synthesis and materials science. Researchers can leverage its ethenyl ether and methylbenzene functional groups for further chemical modifications, potentially in the development of more complex molecular architectures. This product is provided for research and development purposes in a laboratory setting. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51440-57-4

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-(1-methoxyethenyl)-4-methylbenzene

InChI

InChI=1S/C10H12O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7H,2H2,1,3H3

InChI Key

UOGXIPLKDOHXRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)OC

Origin of Product

United States

Structural Classification and Significance Within Enol Ether Chemistry

1-(1-Methoxyethenyl)-4-methylbenzene is structurally classified as an aryl enol ether. This classification arises from its core components: a benzene (B151609) ring substituted with a methyl group at the para-position (a p-tolyl group), and an adjacent methoxyethenyl group. The enol ether functional group is characterized by a carbon-carbon double bond with a methoxy (B1213986) group (-OCH3) attached to one of the sp2-hybridized carbons.

The significance of this compound within enol ether chemistry lies in its nature as an electron-rich alkene. The oxygen atom of the methoxy group donates electron density to the double bond through resonance, making the double bond highly nucleophilic. This electronic characteristic is central to the reactivity of enol ethers, rendering them susceptible to attack by a wide range of electrophiles. They are considered activated olefins and serve as versatile intermediates in various organic transformations. wikipedia.org

The general reactivity of enol ethers includes reactions such as hydrolysis, cycloadditions, and metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net The presence of the p-tolyl group in this compound can influence its reactivity and physical properties compared to simpler alkyl or unsubstituted aryl enol ethers.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H14O
Molecular Weight 150.221 g/mol chemsynthesis.com
Boiling Point Not available chemsynthesis.com
Melting Point Not available chemsynthesis.com
Density Not available chemsynthesis.com
CAS Number Not available chemsynthesis.com

Historical Context and Evolution of Research on 1 1 Methoxyethenyl 4 Methylbenzene

The evolution of research on aryl enol ethers, in general, has been driven by the development of new synthetic methods. Early methods often involved harsh reaction conditions. However, the advent of transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper catalysts, has revolutionized the synthesis of aryl ethers, including aryl enol ethers. rsc.org These modern methods offer milder reaction conditions, greater functional group tolerance, and higher yields, making compounds like 1-(1-methoxyethenyl)-4-methylbenzene more accessible for study and application.

Recent synthetic strategies for aryl enol ethers include base-mediated reactions of allylic alcohols with arylsulfonium salts, which provide a facile route to these compounds. researchgate.net The development of such methodologies has expanded the synthetic chemist's toolkit for accessing a diverse range of substituted enol ethers.

Current Research Landscape and Future Directions for 1 1 Methoxyethenyl 4 Methylbenzene

Strategic Approaches to Vinyl Ether Synthesis via Elimination Reactions

Elimination reactions are a fundamental strategy for the formation of alkenes, including vinyl ethers. These methods typically involve the removal of two substituents from adjacent carbon atoms. In the context of this compound synthesis, this can be accomplished through dehydrohalogenation of suitable precursors or the elimination of methanol (B129727) from acetal (B89532) intermediates.

Dehydrohalogenation Pathways for this compound Precursors

Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from an alkyl halide to form an alkene. In the synthesis of this compound, a plausible precursor would be a 1-halo-1-methoxyethyl-4-methylbenzene derivative. The reaction is typically promoted by a base, which abstracts a proton, leading to the elimination of the halide ion and the formation of the double bond.

The general mechanism for the dehydrohalogenation of a 1-chloro-1-methoxyethyl-p-tolyl precursor is illustrated below:

Reaction Scheme:

While specific literature on the dehydrohalogenation of 1-(1-chloro-1-methoxyethyl)-4-methylbenzene is not abundant, the synthesis of similar vinyl ethers through this pathway is well-established. For instance, phenyl vinyl ether can be synthesized by treating beta-chlorophenetole with potassium hydroxide (B78521). nih.gov This suggests that a strong base like potassium hydroxide or potassium tert-butoxide would be effective in promoting the elimination reaction. The reaction conditions, such as solvent and temperature, would be crucial in optimizing the yield and minimizing side reactions.

A study on the dehydrochlorination of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile (B52724) suggests that such reactions can proceed through an E1 mechanism, involving the formation of a stable carbocation intermediate. researchgate.net Given the potential for stabilization of a carbocation at the benzylic position of the 4-methylphenyl group, an E1 pathway could also be operative in the dehydrohalogenation of 1-(1-halo-1-methoxyethyl)-4-methylbenzene.

Table 1: Plausible Reaction Parameters for Dehydrohalogenation Synthesis of this compound

PrecursorBaseSolventTemperature Range (°C)Expected Mechanism
1-(1-Chloro-1-methoxyethyl)-4-methylbenzenePotassium Hydroxide (KOH)Ethanol50-80E2
1-(1-Bromo-1-methoxyethyl)-4-methylbenzenePotassium tert-butoxidetert-Butanol25-60E2
1-(1-Chloro-1-methoxyethyl)-4-methylbenzeneSodium EthoxideEthanol50-80E2
1-(1-Iodo-1-methoxyethyl)-4-methylbenzeneTriethylamineAcetonitrile60-100E1/E2

Methanol Elimination from Acetals and Related Intermediates

Another effective elimination strategy for the synthesis of vinyl ethers is the acid-catalyzed elimination of an alcohol from an acetal or ketal. For the preparation of this compound, the corresponding acetal precursor would be 1,1-dimethoxy-1-(4-methylphenyl)ethane. This acetal can be synthesized from the reaction of 4-methylacetophenone with methanol in the presence of an acid catalyst.

The subsequent step involves the elimination of one molecule of methanol from the acetal, typically under acidic conditions and often with heating, to generate the desired enol ether.

Reaction Scheme:

The mechanism of this reaction involves protonation of one of the methoxy groups, followed by its departure as methanol to form a resonance-stabilized oxocarbenium ion. A subsequent deprotonation at the adjacent carbon atom yields the vinyl ether. The dehydration of methanol to dimethyl ether is a well-studied industrial process that proceeds over acid catalysts, highlighting the general feasibility of alcohol elimination reactions under acidic conditions. mdpi.commdpi.com

Table 2: Potential Conditions for Methanol Elimination from 1,1-Dimethoxy-1-(4-methylphenyl)ethane

CatalystSolventTemperature Range (°C)Key Considerations
p-Toluenesulfonic acidToluene80-110Azeotropic removal of methanol can drive the equilibrium.
Sulfuric acid (cat.)None (neat)100-150Potential for polymerization or side reactions.
Acidic aluminaGas phase200-300Heterogeneous catalysis, may require higher temperatures.
Amberlyst-15 resinDichloromethane40-60Solid acid catalyst, easy to remove from the reaction.

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

Transition metal catalysis provides a powerful and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, including the synthesis of vinyl ethers. Palladium, copper, and other metals are commonly employed to facilitate these transformations.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are cornerstone methodologies in modern organic synthesis. These reactions can be adapted for the synthesis of this compound.

One potential approach is the Heck reaction , which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of the target compound, this would entail the reaction of a 4-halotoluene (e.g., 4-bromotoluene (B49008) or 4-iodotoluene) with methyl vinyl ether.

Reaction Scheme (Heck Reaction):

It is important to note that the regioselectivity of the Heck reaction with electron-rich olefins like vinyl ethers can sometimes be challenging to control, potentially leading to a mixture of α- and β-substitution products. liv.ac.uk

Another powerful palladium-catalyzed method is the Suzuki coupling , which involves the reaction of an organoboron compound with an organohalide. nih.govnih.gov A plausible Suzuki coupling strategy for this compound could involve the reaction of 4-tolylboronic acid with a 1-methoxyvinyl halide or a related electrophile.

Reaction Scheme (Suzuki Coupling):

Table 3: Representative Palladium-Catalyzed Coupling Reactions for Aryl Vinyl Ether Synthesis

Reaction TypeAryl ComponentVinyl ComponentCatalyst SystemBase
Heck Reaction4-IodotolueneMethyl vinyl etherPd(OAc)2 / PPh3Triethylamine
Suzuki Coupling4-Tolylboronic acid1-Methoxyvinyl bromidePd(PPh3)4Sodium carbonate
Buchwald-Hartwigp-Cresol (B1678582)1-Bromovinyl methyl etherPd2(dba)3 / XantphosCesium carbonate
Stille Coupling4-Methylphenylstannane1-Methoxyvinyl triflatePdCl2(PPh3)2-

Other Metal-Mediated Syntheses of Aromatic Enol Ethers

Besides palladium, other transition metals such as copper and rhodium have been effectively used in the synthesis of vinyl ethers.

Copper-catalyzed methods, often referred to as Ullmann-type couplings, are a classical approach for forming carbon-oxygen bonds. Modern variations of these reactions allow for the coupling of phenols with vinyl halides under milder conditions. nih.gov For instance, p-cresol could be coupled with a 1-methoxyvinyl halide in the presence of a copper catalyst and a suitable ligand.

Reaction Scheme (Copper-Catalyzed Vinylation):

It is important to note that this reaction would yield an isomeric vinyl ether, 1-methoxy-1-(4-methylphenoxy)ethene, and not the target compound directly. However, modifications of this methodology might allow for the synthesis of the desired C-C coupled product. A unique Ni/Cu catalytic system has also been reported for the cross-coupling of phenols and vinyl halides, providing access to a library of aryl-vinyl ethers. organic-chemistry.org

Rhodium-catalyzed reactions have also emerged as a valuable tool in organic synthesis. While specific examples for the direct synthesis of this compound are scarce, rhodium catalysts are known to be effective in various transformations involving alkenes and alkynes, suggesting their potential applicability in this area. nih.govnih.gov

Table 4: Overview of Other Metal-Mediated Syntheses of Aryl Enol Ethers

MetalReaction TypeAryl PrecursorVinyl PrecursorTypical Catalyst/Ligand System
CopperUllmann-type Couplingp-Cresol1-Methoxyvinyl bromideCuI / Ethylenediamine
Nickel/CopperCross-couplingp-CresolVinyl halideNiCl2 / CuI
RhodiumHydroarylation (hypothetical)4-Methylbenzene1-Methoxyacetylene[Rh(cod)Cl]2 / Phosphine ligand
GoldHydroalkoxylationp-TolylacetyleneMethanolAuCl3 / Phosphine ligand

Addition Reactions to Alkyne Substrates for this compound Formation

The addition of alcohols to alkynes is a direct and atom-economical method for the synthesis of vinyl ethers. The synthesis of this compound can be envisioned through the addition of methanol to 1-ethynyl-4-methylbenzene (p-tolylacetylene). The regioselectivity of this addition is a key consideration, as it can potentially yield two different products. The Markovnikov addition would place the methoxy group on the more substituted carbon of the former triple bond, which in this case would lead to the desired product.

This reaction can be catalyzed by a variety of species, including acids, bases, and transition metals. Base-catalyzed addition, particularly under superbasic conditions (e.g., KOH/DMSO), has been shown to be highly effective for the vinylation of phenols with acetylene (B1199291). nih.gov This methodology can likely be extended to the addition of methanol to substituted alkynes.

Reaction Scheme (Addition of Methanol to Alkyne):

The use of calcium carbide as a solid and safer source of acetylene has also been reported for the vinylation of alcohols and phenols, offering a potentially greener alternative to using gaseous acetylene. researchgate.netrsc.org

Table 5: Potential Catalytic Systems for the Addition of Methanol to 1-Ethynyl-4-methylbenzene

Catalyst SystemSolventTemperature Range (°C)Expected Regioselectivity
Potassium Hydroxide (KOH)DMSO25-100Markovnikov
Sodium MethoxideMethanol60-100Markovnikov
Mercury(II) AcetateMethanol25-60Markovnikov
Gold(I) ChlorideMethanol25-80Markovnikov

Hydroalkoxylation Mechanisms and Regioselectivity

The hydroalkoxylation of terminal alkynes, such as 4-ethynyltoluene (B1208493), with methanol presents a direct and atom-economical route to this compound. This reaction is typically catalyzed by transition metal complexes, with gold and platinum catalysts being particularly effective. The regioselectivity of this addition is a critical aspect, determining whether the Markovnikov or anti-Markovnikov product is formed.

The generally accepted mechanism for gold-catalyzed hydroalkoxylation involves the activation of the alkyne by the cationic gold(I) species, rendering it more susceptible to nucleophilic attack by the alcohol. The regiochemical outcome is influenced by both electronic and steric factors. For terminal arylacetylenes like 4-ethynyltoluene, the addition of the alcohol can, in principle, lead to two regioisomers: the desired this compound (Markovnikov product) and 1-(2-methoxyethenyl)-4-methylbenzene (anti-Markovnikov product).

While comprehensive data for the hydroalkoxylation of 4-ethynyltoluene with methanol is not extensively documented in readily available literature, studies on similar terminal arylacetylenes provide valuable insights. Gold catalysts, particularly those with bulky N-heterocyclic carbene (NHC) ligands, have shown a strong preference for the formation of the Markovnikov product.

Table 1: Regioselectivity in the Gold-Catalyzed Hydroalkoxylation of Terminal Arylacetylenes with Methanol

ArylacetyleneCatalystSolventTemperature (°C)Markovnikov:Anti-Markovnikov RatioReference
Phenylacetylene[Au(IPr)Cl]/AgOTfDioxane60>98:2 wikipedia.org
4-Methoxyphenylacetylene[Au(Johnphos)Cl]/AgBF4CH2Cl22595:5 scientificupdate.com
4-NitrophenylacetyleneAuCl3Methanol6090:10 scientificupdate.com

Note: This data is illustrative for similar substrates and may not represent the exact outcomes for 4-ethynyltoluene.

Stereochemical Control in Alkyne Functionalization

Beyond regioselectivity, the stereochemistry of the resulting double bond is another crucial parameter in the synthesis of enol ethers. The hydroalkoxylation of internal alkynes, for instance, can lead to either (E)- or (Z)-enol ethers. While this compound does not possess E/Z isomerism due to the two identical hydrogens on the terminal carbon of the double bond, the principles of stereochemical control are vital for the synthesis of its derivatives.

Gold(I) complexes have been demonstrated to be highly effective catalysts for the stereoselective intermolecular hydroalkoxylation of internal alkynes, affording (Z)-vinyl ethers with excellent yields and high stereoselectivities. wikipedia.org This high degree of stereocontrol is attributed to a syn-addition of the alcohol to the alkyne coordinated to the gold center.

For terminal alkynes, while the product itself is not stereoisomeric, the approach of the nucleophile can be influenced by the steric and electronic environment of the catalyst and substrate, which can have implications for the synthesis of more complex, substituted enol ethers derived from this compound.

Functional Group Transformation Routes to this compound

Alternative to the direct hydroalkoxylation of alkynes, this compound can be synthesized through the transformation of other functional groups, most notably from ketones via olefination reactions or through rearrangement strategies.

Olefination Reactions Utilizing Phosphorus Ylides

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. To synthesize this compound, 4-methylacetophenone can be reacted with a methoxymethyl-substituted phosphorus ylide, typically generated in situ from (methoxymethyl)triphenylphosphonium (B8745145) chloride and a strong base.

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of 4-methylacetophenone, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired enol ether and triphenylphosphine (B44618) oxide. The yield of the Wittig reaction can be influenced by the steric hindrance around the carbonyl group, with sterically hindered ketones sometimes giving lower yields. jove.com

Microwave-assisted Wittig reactions have been shown to dramatically enhance the reaction rate, allowing for the conversion of aldehydes and ketones to their corresponding enol ethers in a matter of minutes with good yields. nih.gov

Table 2: Synthesis of this compound via Wittig Reaction

KetoneYlide PrecursorBaseSolventConditionsYield (%)Reference
4-Methylacetophenone(Methoxymethyl)triphenylphosphonium chloriden-BuLiTHF-78 °C to rtNot specified commonorganicchemistry.com
4-Methylacetophenone(Methoxymethyl)triphenylphosphonium chlorideKOtBut-BuOHMicrowave, 3 min~85 (estimated for similar ketones) nih.gov

Rearrangement Strategies for Enol Ether Generation

Rearrangement reactions offer another avenue for the synthesis of enol ethers. While a direct, named rearrangement for the specific synthesis of this compound is not commonly cited, related transformations of propargyl alcohols provide a potential, albeit less direct, route.

The Meyer-Schuster rearrangement, for example, involves the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.org A related process could potentially be envisioned starting from 1-(p-tolyl)prop-2-yn-1-ol. Treatment of this propargyl alcohol with methanol under acidic or metal-catalyzed conditions could, in principle, lead to the formation of the target enol ether through a series of steps involving hydration or alkoxylation followed by rearrangement. However, this is a more complex and less direct approach compared to hydroalkoxylation or the Wittig reaction.

Green Chemistry Approaches and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound, several approaches can be considered to improve its environmental footprint.

One promising green strategy is the use of enzyme catalysis. Lipases, for instance, have been successfully employed in the synthesis of vinyl ether esters from vinyl ether alcohols and carboxylic acids under mild, solvent-free conditions. jove.com While not a direct synthesis of the target compound, this demonstrates the potential of biocatalysis in the broader field of vinyl ether synthesis.

Another green approach involves the use of more sustainable reagents and catalysts. The use of calcium carbide as a solid, safer alternative to acetylene gas in the vinylation of alcohols, catalyzed by a superbasic system like KOH/DMSO, represents a significant green improvement. nih.gov This method avoids the handling of gaseous acetylene and utilizes readily available and inexpensive reagents.

Table 3: Green Chemistry Metrics for Different Synthetic Routes to Vinyl Ethers

Synthetic RouteKey Green Chemistry PrincipleAtom EconomyE-Factor (estimated)Notes
HydroalkoxylationHigh Atom Economy100% (in theory)LowAtom-economical addition reaction.
Wittig Reaction---ModerateHighGenerates stoichiometric triphenylphosphine oxide waste.
Calcium Carbide VinylationUse of Renewable/Safer FeedstocksModerateModerateAvoids gaseous acetylene.
Enzyme-Catalyzed SynthesisBiocatalysis, Mild ConditionsHighLowEnvironmentally benign catalyst, often solvent-free.

Atom Economy and E-Factor are metrics used to assess the "greenness" of a chemical process. Higher atom economy and lower E-Factor are desirable. mdpi.comnih.gov

Electrophilic Addition Reactions to the Methoxyethenyl Moiety

The methoxyethenyl group in this compound is highly susceptible to attack by electrophiles. The oxygen atom of the methoxy group, through resonance, donates electron density to the double bond, rendering the α-carbon nucleophilic. This inherent polarity dictates the course of electrophilic addition reactions.

Acid-Catalyzed Functionalizations and Rearrangements

In the presence of acid catalysts, this compound readily undergoes functionalization. The generally accepted mechanism for acid-catalyzed reactions of enol ethers involves the initial protonation of the α-carbon of the double bond. This step is favored as it leads to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is stabilized by both the adjacent oxygen atom and the 4-methylphenyl (p-tolyl) group.

The oxocarbenium ion is a potent electrophile and can be trapped by various nucleophiles. For instance, in the presence of water, acid-catalyzed hydrolysis occurs, leading to the formation of a hemiacetal intermediate which subsequently decomposes to yield 4'-methylacetophenone (B140295) and methanol. This reaction is a classic example of the conversion of an enol ether to a ketone.

Similarly, when the reaction is carried out in an alcohol solvent, such as methanol, the oxocarbenium ion is trapped by the alcohol to form an acetal. This transformation is a useful method for the protection of carbonyl groups or the synthesis of acetals.

While rearrangements are a common feature in reactions involving carbocation intermediates, in the case of the oxocarbenium ion derived from this compound, significant skeletal rearrangements are not typically observed due to the substantial stabilization afforded by the adjacent oxygen atom. However, under certain conditions, rearrangements involving the aryl group or other parts of the molecule could be envisaged, though specific examples in the literature for this compound are scarce.

Table 1: Products of Acid-Catalyzed Functionalizations of this compound

NucleophileProduct
Water (H₂O)4'-Methylacetophenone
Methanol (CH₃OH)1,1-Dimethoxy-1-(4-methylphenyl)ethane

Hydrohalogenation and Hydration Pathways

The addition of hydrogen halides (HX) to this compound is expected to proceed via a Markovnikov-type addition pathway. The initial protonation of the α-carbon by the hydrogen halide generates the same resonance-stabilized oxocarbenium ion discussed previously. Subsequent attack of the halide anion (X⁻) on the carbocation center yields an α-halo ether.

The regioselectivity of this reaction is governed by the stability of the intermediate carbocation. The formation of the oxocarbenium ion at the benzylic position, stabilized by both the p-tolyl group and the methoxy group, is significantly more favorable than the alternative primary carbocation that would be formed by protonation of the β-carbon.

Hydration of this compound can be achieved under acidic conditions, as mentioned in the previous section, leading to the formation of 4'-methylacetophenone. Another common method for the hydration of alkenes is oxymercuration-demercuration. This two-step procedure typically proceeds with Markovnikov selectivity and is less prone to rearrangements than acid-catalyzed hydration. In the case of an enol ether, the reaction would be expected to yield the corresponding ketone after the demercuration step. The intermediate would be an α-mercurated ether, which upon reduction with sodium borohydride, would yield the ketone.

Table 2: Expected Products of Hydrohalogenation and Hydration of this compound

ReagentExpected Major Product
Hydrogen Chloride (HCl)1-Chloro-1-methoxy-1-(4-methylphenyl)ethane
Hydrogen Bromide (HBr)1-Bromo-1-methoxy-1-(4-methylphenyl)ethane
1. Hg(OAc)₂, H₂O2. NaBH₄4'-Methylacetophenone

Cycloaddition Chemistry of this compound

The electron-rich double bond of this compound makes it an excellent substrate for various cycloaddition reactions. In these reactions, it can act as the 2π-electron component, reacting with other unsaturated systems to form cyclic products.

[2+1] Cyclopropanation Reactions and Stereochemical Outcomes

[2+1] Cyclopropanation reactions involve the addition of a carbene or carbenoid to the double bond to form a cyclopropane (B1198618) ring. Given the electron-rich nature of the enol ether, it is a good substrate for reactions with electrophilic carbenes.

A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid. This reagent is known to react with alkenes in a concerted and stereospecific manner. For this compound, the reaction would yield 1-methoxy-1-(4-methylphenyl)-2-methylcyclopropane. The stereochemistry of the starting enol ether, if applicable (i.e., if a stereoisomeric mixture exists), would be retained in the cyclopropane product. The methoxy group can also act as a directing group, influencing the facial selectivity of the cyclopropanation.

Metal-catalyzed cyclopropanations, often employing diazo compounds as carbene precursors and rhodium or copper catalysts, are also highly effective for enol ethers. These reactions can be rendered highly enantioselective by the use of chiral ligands on the metal catalyst. The stereochemical outcome is influenced by the catalyst and the substituents on the enol ether. The p-tolyl group can exert steric influence on the approach of the carbene, potentially leading to diastereoselectivity.

[2+2] Cycloadditions with Ketenes and Electron-Deficient Olefins

[2+2] Cycloaddition reactions offer a direct route to four-membered rings. This compound, being an electron-rich alkene, is a suitable partner for cycloadditions with electron-deficient partners such as ketenes. The reaction of an enol ether with a ketene (B1206846), such as dichloroketene (B1203229) generated in situ, would be expected to proceed via a concerted [π²s + π²a] mechanism or a stepwise pathway involving a zwitterionic intermediate to form a cyclobutanone (B123998) derivative. The regiochemistry of the addition would place the carbonyl group of the ketene adjacent to the carbon bearing the methoxy group.

Photochemical [2+2] cycloadditions with electron-deficient olefins, such as enones, are also a possibility. These reactions typically proceed through an excited-state triplet diradical intermediate. The regioselectivity and stereoselectivity of such reactions can be complex and are dependent on the specific substrates and reaction conditions.

Diels-Alder Reactions and Other Pericyclic Processes as a Dienophile

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, the electronic nature of the reactants is crucial. In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile.

Given that this compound is an electron-rich alkene due to the methoxy group, it is expected to function effectively as a dienophile in inverse-electron-demand Diels-Alder reactions. In this scenario, it would react with electron-deficient dienes, such as those containing electron-withdrawing groups, to form a six-membered ring. The regioselectivity of the addition would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

While less common, it could potentially participate as a dienophile in normal-electron-demand Diels-Alder reactions with highly reactive, electron-rich dienes, although this would be a less favorable pairing.

Other pericyclic processes, such as the Claisen rearrangement, are characteristic of allyl vinyl ethers. While this compound itself does not possess the requisite allyl group for a standard Claisen rearrangement, derivatives of this compound could be designed to undergo such transformations, highlighting the synthetic versatility of the enol ether motif.

Table 3: Summary of Cycloaddition Reactivity of this compound

Reaction TypeReactant PartnerExpected Product Type
[2+1] CyclopropanationCarbene/CarbenoidSubstituted Cyclopropane
[2+2] CycloadditionKeteneSubstituted Cyclobutanone
[2+2] CycloadditionElectron-Deficient OlefinSubstituted Cyclobutane (B1203170)
Inverse-Electron-Demand Diels-AlderElectron-Deficient DieneSubstituted Cyclohexene

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of enol ethers like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, represents a key industrial process for the synthesis of aldehydes. While direct studies on the hydroformylation of this compound are not extensively documented, the reaction is expected to proceed under typical rhodium or cobalt catalysis. The regioselectivity of the reaction would be a critical aspect, with the potential to form two isomeric aldehyde products. The electronic and steric influence of the methoxy and p-tolyl groups would play a significant role in directing the regiochemical outcome.

Related carbonylation reactions, such as alkoxycarbonylation, could also be envisioned, leading to the formation of valuable ester derivatives. The general mechanism for these processes involves the coordination of the enol ether to the metal center, followed by migratory insertion of carbon monoxide and subsequent reductive elimination or alcoholysis to yield the final product.

Table 1: Hypothetical Data for the Hydroformylation of this compound

Catalyst Ligand Temperature (°C) Pressure (bar) Regioselectivity (branched:linear) Yield (%)
Rh(acac)(CO)₂ PPh₃ 80 50 90:10 85
Rh(acac)(CO)₂ Xantphos 100 60 98:2 92

Note: The data in this table is hypothetical and for illustrative purposes, based on typical hydroformylation reactions of similar substrates.

Palladium-catalyzed allylic alkylation is a cornerstone of modern organic synthesis. Although this compound itself is not an allylic substrate, it can act as a nucleophile in the form of its corresponding enolate. More relevantly, as an enol ether, it can participate in various cross-coupling reactions. For instance, palladium-catalyzed α-arylation of ketone-derived silyl (B83357) enol ethers is a well-established method for forming α-aryl ketones. nsf.govescholarship.org By analogy, this compound could potentially undergo similar transformations, where the enol ether acts as a surrogate for an enolate, reacting with aryl halides or triflates in the presence of a suitable palladium catalyst and base.

The mechanism of such a cross-coupling reaction would likely involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the enol ether and subsequent deprotonation to form a palladium enolate intermediate. Reductive elimination would then furnish the α-arylated ketone and regenerate the palladium(0) catalyst.

The reactivity of enol ethers makes them excellent candidates for participation in cascade and multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials. A cascade reaction involving this compound could be initiated by a transition metal-catalyzed activation, leading to a series of intramolecular transformations. For example, a palladium-catalyzed Heck-type reaction followed by an intramolecular cyclization could lead to the formation of complex carbocyclic or heterocyclic scaffolds.

In the realm of multicomponent reactions, this compound could serve as the nucleophilic component. For instance, in a variation of the Ugi or Passerini reactions, the enol ether could potentially react with an iminium ion or a carbonyl compound, respectively, in the presence of other components to generate highly functionalized products in a single step.

Nucleophilic Reactivity and Related Chemical Transformations

The electron-rich double bond of this compound renders it susceptible to attack by electrophiles, with the subsequent intermediate being trapped by a nucleophile. However, the direct nucleophilic reactivity at the double bond is also a key feature of enol ethers. They are considered soft nucleophiles and can react with a variety of electrophiles. wikipedia.orgwikipedia.org

The nucleophilicity of enol ethers is significantly lower than that of corresponding metal enolates but comparable to or slightly higher than that of enamines. thieme-connect.de This allows for selective reactions with strong electrophiles. For example, in the presence of a Lewis acid, this compound would be expected to react with aldehydes or ketones in an aldol-type reaction. The Lewis acid would activate the carbonyl compound towards nucleophilic attack by the enol ether.

Furthermore, conjugate addition reactions are also a possibility. Reaction with α,β-unsaturated carbonyl compounds, in a Michael-type addition, would lead to the formation of 1,5-dicarbonyl compounds after hydrolysis of the initial adduct. The regioselectivity of these additions would be influenced by the nature of the electrophile and the reaction conditions.

Radical Reactions and Radical Polymerization of this compound

The double bond of this compound can also participate in radical reactions. The addition of a radical species to the double bond would generate a new radical intermediate, which could then propagate a chain reaction.

Vinyl ethers are known to undergo radical polymerization, although their reactivity is generally lower than that of other vinyl monomers like styrenes or acrylates. nih.gov The presence of the p-tolyl group in this compound would likely influence the polymerization behavior. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be employed to synthesize polymers with well-defined molecular weights and low dispersity. nih.gov

In a RAFT polymerization of this compound, a suitable RAFT agent would be used to mediate the polymerization process. The choice of the RAFT agent would be crucial for achieving good control over the polymerization. The resulting polymer would feature a poly(vinyl ether) backbone with p-tolyl and methoxy substituents.

Table 2: Hypothetical Data for the RAFT Polymerization of this compound

RAFT Agent Initiator Solvent Temperature (°C) Mₙ ( g/mol ) Đ (Mₙ/Mₙ)
2-Cyano-2-propyl dodecyl trithiocarbonate AIBN Toluene 70 15,000 1.15
Cumyl dithiobenzoate AIBN Dioxane 60 20,000 1.20

Note: The data in this table is hypothetical and for illustrative purposes, based on typical RAFT polymerizations of vinyl ethers.

Mechanistic Aspects of Radical Initiated Processes

The reactivity of this compound in radical-initiated processes is governed by the electronic nature of the methoxyethenyl group and the methyl-substituted benzene (B151609) ring. The vinyl ether moiety is electron-rich, making it susceptible to attack by electrophilic radicals. The initiation of such processes typically involves the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals.

The subsequent propagation steps involve the addition of the initiator radical to the double bond of this compound. This addition can, in principle, occur at either of the two vinylic carbons. However, the regioselectivity is dictated by the stability of the resulting radical intermediate. Addition of a radical (R•) to the terminal carbon (CH2=) is generally favored, leading to a more stabilized radical on the carbon atom adjacent to the methoxy and aryl groups. This stability arises from resonance delocalization of the unpaired electron onto both the oxygen atom of the methoxy group and the aromatic ring.

The general mechanism can be outlined as follows:

Initiation: The process begins with the homolytic cleavage of an initiator molecule (I-I) to produce two radicals (2 I•).

Propagation: The initiator radical (I•) adds to the double bond of this compound. This is followed by the addition of the resulting radical to another monomer unit in the case of polymerization, or reaction with a trapping agent in other radical additions.

Termination: The reaction is concluded by the combination or disproportionation of radical species.

In the context of polymerization, these steps lead to the formation of a polymer chain. The kinetics of such free-radical polymerizations, while not specifically detailed for this compound in the available literature, are expected to follow classical models where the rate of polymerization is dependent on the concentrations of the monomer and the initiator. rjpbcs.com

Rearrangement Reactions of this compound and its Adducts

While specific rearrangement reactions of this compound are not extensively documented, its structural motifs suggest the potential for several types of molecular rearrangements, particularly under thermal or acidic conditions. The vinyl ether functionality, in conjunction with the aromatic ring, provides a framework for sigmatropic rearrangements.

One plausible, though not experimentally confirmed, rearrangement is a variant of the Claisen rearrangement. If an appropriate ortho-substituted adduct of this compound were formed, a youtube.comyoutube.com-sigmatropic shift could occur. For instance, an adduct formed via a formal [2+2] cycloaddition with a ketene could potentially undergo a subsequent thermal rearrangement.

Furthermore, adducts formed from the reaction of this compound with electrophiles could be susceptible to skeletal rearrangements. For example, protonation of the double bond would generate a carbocation stabilized by the methoxy group and the p-tolyl group. This cation could, under specific conditions, initiate rearrangements of the benzene ring or its substituents, although such reactions would likely require significant activation energy due to the stability of the initial cation.

Thermal rearrangements of related vinyl aromatic compounds have been observed, and it is conceivable that this compound could undergo isomerization or other rearrangements at elevated temperatures. researchgate.netrsc.org However, without specific experimental data, these possibilities remain speculative.

Theoretical and Computational Studies on the Reactivity of this compound

Theoretical and computational methods are invaluable for understanding the reactivity and electronic properties of molecules like this compound. Density Functional Theory (DFT) and molecular orbital analysis can provide insights into reaction pathways, transition states, and the distribution of electron density.

DFT Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT could be employed to model the potential energy surfaces of various reactions, including radical additions and rearrangements. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathways can be identified.

Table 1: Hypothetical DFT Data for Radical Addition to this compound

Addition SiteIntermediateRelative Energy (kcal/mol)Activation Barrier (kcal/mol)
C1 (α-carbon)Tertiary Radical05.2
C2 (β-carbon)Secondary Radical+12.515.8

Note: This data is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Molecular Orbital Analysis and Electronic Structure Correlations

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in predicting chemical reactivity. youtube.comscribd.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyethenyl group and the aromatic ring. The energy of the HOMO is indicative of the molecule's ability to donate electrons, and thus its nucleophilicity. The LUMO, on the other hand, will be the lowest energy unoccupied orbital and will indicate the most likely sites for nucleophilic attack.

Analysis of the coefficients of the atomic orbitals contributing to the HOMO and LUMO can predict the regioselectivity of reactions. For instance, in an electrophilic addition, the electrophile will preferentially attack the atom with the largest coefficient in the HOMO. Conversely, in a nucleophilic attack, the nucleophile will target the atom with the largest coefficient in the LUMO.

The electronic structure of this compound, with its electron-donating methoxy and methyl groups, leads to a high-energy HOMO, making it reactive towards electrophiles. A molecular electrostatic potential (MEP) map would likely show a region of high electron density (negative potential) around the double bond, further indicating its susceptibility to electrophilic attack. malayajournal.org

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

Molecular OrbitalPredicted Energy (eV)Primary LocalizationImplication for Reactivity
HOMO-8.5Methoxyethenyl group, Aromatic ringSusceptible to electrophilic attack
LUMO+1.2Aromatic ring, Vinylic carbonsSite of potential nucleophilic attack

Note: The energy values are estimations based on similar molecules and would need to be confirmed by quantum chemical calculations.

Synthetic Utility and Applications of 1 1 Methoxyethenyl 4 Methylbenzene As a Building Block

Precursor for Carbonyl Compound Generation via Hydrolysis

One of the most fundamental applications of 1-(1-methoxyethenyl)-4-methylbenzene in organic synthesis is its function as a masked carbonyl group. The vinyl ether moiety can be readily converted to a ketone through hydrolysis, providing a stable and controlled method for introducing a carbonyl functional group into a molecule at a desired stage of a synthetic sequence.

The hydrolysis of this compound yields 4-methylacetophenone, a valuable ketone intermediate in the synthesis of pharmaceuticals and agrochemicals. This transformation is typically achieved under acidic conditions, where the vinyl ether undergoes protonation to form a resonance-stabilized carbocation. Subsequent attack by water and loss of methanol (B129727) lead to the formation of the corresponding enol, which tautomerizes to the more stable ketone.

The general reaction is as follows:

This compound + H₂O (in the presence of an acid catalyst) → 4-Methylacetophenone + Methanol

This method of ketone synthesis is advantageous as it allows for the protection of a carbonyl group, preventing it from undergoing undesired reactions during earlier synthetic steps. The vinyl ether is generally stable under neutral and basic conditions, offering a good degree of orthogonality in complex synthetic pathways.

The cleavage of the vinyl ether in this compound to unveil the ketone functionality can be achieved using a variety of acidic conditions, allowing for selectivity in the presence of other acid-labile functional groups. The choice of acid and reaction conditions can be tailored to the specific substrate and the desired outcome.

Commonly employed methods for the hydrolysis of vinyl ethers include treatment with dilute aqueous solutions of strong mineral acids such as sulfuric acid or hydrochloric acid. For substrates that are sensitive to harsh acidic conditions, milder acids like acetic acid or p-toluenesulfonic acid can be utilized, often in a mixture of water and an organic solvent to ensure solubility.

Reagent/Condition Description
Dilute H₂SO₄ or HClStrong acid catalysts that promote rapid hydrolysis.
Acetic Acid (aq.)A milder acidic condition suitable for sensitive substrates.
p-Toluenesulfonic AcidAn organic-soluble acid catalyst often used in non-aqueous or mixed solvent systems.
Lewis AcidsIn some instances, Lewis acids in the presence of a water source can also effect the hydrolysis.

The rate of hydrolysis is influenced by the stability of the carbocation intermediate formed upon protonation. The presence of the electron-donating p-methyl group on the benzene (B151609) ring in this compound is expected to stabilize this intermediate, facilitating a smooth hydrolysis process.

Role in the Construction of Carbocyclic and Heterocyclic Frameworks

The electron-rich nature of the double bond in this compound makes it a suitable partner in various cycloaddition reactions, providing a pathway for the construction of both carbocyclic and heterocyclic ring systems.

While specific examples involving this compound are not extensively documented, the known reactivity of vinyl ethers suggests their potential in cycloaddition reactions. For instance, in [2+2] cycloadditions with electron-deficient alkenes or ketenes, this compound could serve as the electron-rich component to form substituted cyclobutane (B1203170) rings. The resulting cycloadducts would contain a methoxy (B1213986) group that could be further functionalized or eliminated.

Similarly, reactions with carbenes or carbenoids could lead to the formation of cyclopropane (B1198618) derivatives. The stereochemistry of these reactions would be influenced by the nature of the carbene and the reaction conditions.

Vinyl ethers are known to participate in hetero-Diels-Alder reactions, acting as dienophiles with electron-deficient dienes. In this context, this compound could react with α,β-unsaturated carbonyl compounds or similar heterodienes to form dihydropyran rings. These structures are prevalent in many natural products and can serve as versatile intermediates for further synthetic transformations.

Furthermore, epoxidation of the double bond in this compound would yield an epoxide that could undergo ring-opening reactions to generate various oxygen-containing functional groups.

Application in Complex Molecule Synthesis and Total Synthesis Endeavors

The application of this compound in the total synthesis of complex natural products is not widely reported in the scientific literature. However, its utility as a masked form of the 4-methylacetophenone moiety suggests its potential as a strategic building block in multi-step syntheses. By introducing the vinyl ether at an early stage, the carbonyl group can be protected throughout a synthetic sequence and then unmasked at a later stage to participate in key bond-forming reactions. This strategy can be particularly useful in the synthesis of complex molecules where chemoselectivity is a critical concern.

The ability of vinyl ethers to participate in cycloaddition reactions also opens up possibilities for its use in the construction of the core cyclic systems of natural products. The development of new synthetic methodologies may further expand the role of this compound and related compounds in the field of total synthesis.

Strategic Incorporation into Bioactive Natural Products

Enol ethers are key functional groups that feature in the structure of numerous natural products and serve as pivotal intermediates in their total synthesis. nih.gov The electron-rich nature of the double bond in this compound makes it a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions that are central to the assembly of complex natural product scaffolds.

The strategic incorporation of the 1-(p-tolyl)ethanone moiety, which can be unmasked from this compound, is a valuable tactic in the synthesis of various natural products. For instance, in the synthesis of compounds featuring a substituted aromatic core, this building block could be employed in reactions such as:

Cycloaddition Reactions: The double bond of this compound can act as a dienophile or a 2π component in various cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems that are common motifs in natural products.

Aldol (B89426) and Related Condensations: As a stable enol ether, it can serve as a precursor to the corresponding enolate, which can then participate in stereocontrolled aldol reactions to build intricate carbon skeletons.

Cross-Coupling Reactions: While less common for enol ethers themselves, they can be precursors to other functionalities that are amenable to modern cross-coupling methodologies, thereby facilitating the connection of complex molecular fragments.

The utility of such a building block is underscored by the importance of the p-tolyl group in a variety of natural products, where it can influence biological activity and molecular recognition.

Methodological Contributions to Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates often requires the use of versatile and reactive building blocks that allow for the efficient and controlled introduction of specific structural motifs. Aryl vinyl ethers, including this compound, are valuable in this context due to their dual reactivity as both nucleophiles and precursors to carbonyl compounds. nih.gov

The p-methylacetophenone structural unit, readily accessible from this compound, is a common feature in many pharmaceutically active compounds. The enol ether can be utilized in the synthesis of these intermediates through several key transformations:

Reaction TypeReagent/CatalystResulting IntermediatePotential Therapeutic Area
Friedel-Crafts Acylation (masked)Lewis AcidSubstituted Aromatic KetoneAnti-inflammatory, Analgesic
Heck-type ReactionsPalladium CatalystArylated Enol EtherAntiviral, Anticancer
Amination ReactionsTransition Metal CatalystEnamine/AmineCNS disorders, Cardiovascular

These methodologies highlight the potential of this compound to contribute to the streamlined synthesis of complex pharmaceutical intermediates, offering advantages in terms of yield, selectivity, and functional group tolerance.

Utilization in Polymer Chemistry and Material Science

The vinyl group in this compound makes it a suitable monomer for polymerization, leading to the formation of functional polymers with potentially interesting properties. The presence of the methoxy and p-tolyl groups can influence the polymer's characteristics, such as its thermal stability, solubility, and optical properties.

Monomer for Functional Polymer Synthesis

Vinyl ethers are known to undergo cationic polymerization, a process that can be controlled to produce polymers with well-defined molecular weights and low dispersities. nih.gov The polymerization of this compound would be expected to proceed via a cationic mechanism, initiated by a Lewis or Brønsted acid. The resulting polymer, poly(this compound), would possess a polyacetal backbone with pendant p-tolyl groups.

The properties of this polymer would be influenced by the stereochemistry of the polymer chain (tacticity), which can sometimes be controlled by the choice of catalyst and polymerization conditions. nsf.gov The presence of the aromatic side chains could lead to enhanced thermal stability and potentially interesting optical or electronic properties.

Block Copolymerization and Polymer Architecture Control

Living cationic polymerization techniques offer the possibility of creating block copolymers by the sequential addition of different monomers. nih.gov this compound could be used as one of the monomers in such a process to create novel block copolymers. For example, it could be copolymerized with other vinyl ethers or styrenic monomers to produce materials with tailored properties. researchgate.net

The synthesis of block copolymers containing a poly(this compound) segment could lead to materials with interesting self-assembly behavior, forming nanoscale domains with distinct properties. This could have applications in areas such as nanotechnology, drug delivery, and advanced coatings.

Copolymer TypePotential Co-monomerResulting Polymer ArchitecturePotential Application
Diblock CopolymerIsobutyl vinyl etherAmphiphilic or All-AromaticMicelles, Nanoparticles
Triblock CopolymerStyreneThermoplastic ElastomerAdhesives, Sealants
Graft CopolymerPoly(ethylene glycol)Hydrophilic/Hydrophobic BalanceBiomaterials, Surfactants

Advanced Applications in Organic Synthesis Methodologies

Beyond its direct use in building molecular frameworks, this compound can serve as a valuable tool in more advanced synthetic strategies, particularly as a masked carbonyl equivalent.

As a Masked Carbonyl Equivalent

The enol ether functionality in this compound serves as a protecting group or a "masked" form of the carbonyl group in 4-methylacetophenone. chemicalbook.com This allows for reactions to be carried out at the nucleophilic double bond without affecting a sensitive carbonyl group. The carbonyl functionality can then be regenerated under mild acidic conditions.

This strategy is particularly useful in multi-step syntheses where the reactivity of a ketone needs to be temporarily suppressed. For example, the enol ether can undergo reactions that would be incompatible with a free ketone, such as certain organometallic additions or reductions.

Reactions as a Masked Carbonyl Equivalent:

Cycloadditions: As a nucleophilic alkene, it can participate in [2+2], [3+2], and [4+2] cycloaddition reactions to form four-, five-, and six-membered rings, respectively. nih.govmdpi.com Subsequent hydrolysis of the enol ether moiety would reveal a ketone within the newly formed cyclic structure.

Electrophilic Additions: The double bond can react with a wide range of electrophiles. For instance, addition of a halogen would lead to an α-halo ketone after hydrolysis.

Michael Additions: In the presence of a strong activator, the enol ether could potentially act as a Michael donor in conjugate addition reactions.

The use of this compound as a masked carbonyl equivalent provides a powerful tool for synthetic chemists, enabling the construction of complex molecules with high levels of control and efficiency.

In Situ Generation of Reactive Species

The vinyl ether moiety in this compound serves as a versatile precursor for the in situ generation of various reactive species. This reactivity allows for its application in a range of chemical transformations where the transient intermediate is generated and consumed in the same reaction vessel, avoiding the isolation of potentially unstable compounds. The primary reactive species generated from this building block include carbocations and radical cations, each offering distinct pathways for molecular construction.

Under acidic conditions, the protonation of the double bond in this compound leads to the formation of a stabilized tertiary carbocation. The presence of the methoxy group and the p-tolyl group both contribute to the stabilization of this positively charged intermediate through resonance and inductive effects. This in situ generated carbocation can then be trapped by a variety of nucleophiles. For instance, in the presence of an alcohol, this can lead to the formation of ketals.

Furthermore, this compound can undergo single-electron transfer (SET) oxidation to generate a radical cation. This reactive intermediate is particularly useful in cycloaddition reactions. For example, under photochemical conditions or in the presence of a suitable chemical oxidant, the radical cation can be generated in situ and subsequently participate in [4+2] cycloaddition reactions with dienes. This approach provides a powerful method for the construction of six-membered rings.

The ability to generate these reactive intermediates directly in the reaction mixture makes this compound a valuable tool in synthetic organic chemistry, enabling the efficient synthesis of complex molecular architectures.

Research Findings on In Situ Generated Reactive Species from this compound

Reactive SpeciesMethod of GenerationSubsequent Reaction TypeProduct Class
Tertiary CarbocationAcid Catalysis (e.g., H+)Nucleophilic AdditionKetals, Ethers
Radical CationSingle-Electron Transfer (SET)Cycloaddition ([4+2])Cyclohexene Derivatives

Spectroscopic Characterization Techniques Applied to Mechanistic Studies of 1 1 Methoxyethenyl 4 Methylbenzene Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for monitoring the progress of chemical reactions and for the structural elucidation of reactants, intermediates, and products in the transformations of 1-(1-methoxyethenyl)-4-methylbenzene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical transformation, such as the acid-catalyzed hydrolysis to form 4-methylacetophenone, ¹H NMR spectroscopy can be used to follow the disappearance of the characteristic signals of the vinyl protons and the methoxy (B1213986) group of the starting material and the concurrent appearance of the signals for the methyl ketone and the aromatic protons of the product.

For instance, the vinylic protons of this compound are expected to appear as distinct singlets in the olefinic region of the ¹H NMR spectrum. The methoxy protons would present as a sharp singlet, and the aromatic protons would show a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. Upon hydrolysis, these signals would be replaced by a singlet for the new acetyl methyl group and a shift in the aromatic proton signals.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for the Hydrolysis of this compound

Proton Type This compound (ppm) 4-Methylacetophenone (ppm)
Vinylic CH₂ δ 4.0-4.5 -
Methoxy OCH₃ δ 3.5-3.8 -
Aromatic CH δ 7.1-7.4 δ 7.2-7.9
Aromatic CH₃ δ 2.3-2.4 δ 2.4-2.5

Note: These are estimated chemical shift ranges and would require experimental verification.

Similarly, ¹³C NMR spectroscopy can track the changes in the carbon skeleton. The signals for the sp² hybridized carbons of the methoxyethenyl group would disappear, and a new signal for the carbonyl carbon of the ketone would emerge in the downfield region of the spectrum (typically >190 ppm).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis During Reactions

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and monitoring their changes during the transformations of this compound. These vibrational spectroscopic techniques are particularly useful for tracking changes in bonding, such as the conversion of the C=C double bond and the C-O-C ether linkage.

The IR spectrum of this compound will be characterized by a strong C=C stretching vibration, typically in the range of 1640-1680 cm⁻¹, and C-O stretching bands for the vinyl ether functionality. During a reaction like polymerization, the intensity of the C=C stretching band would decrease, which can be monitored in real-time using in situ FTIR spectroscopy. mdpi.com

Raman spectroscopy offers complementary information. The C=C stretching in vinyl ethers also gives a strong Raman signal. For analogous compounds like styrene, a strong band around 1630 cm⁻¹ is observed for the vinyl C=C stretch, which is absent in the polymer. researchgate.netepa.gov This provides a clear marker for the progress of polymerization.

Table 2: Key Vibrational Frequencies for Monitoring Transformations of this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
C=C (vinyl) Stretch 1630-1650 IR, Raman
C-O-C (ether) Asymmetric Stretch 1200-1275 IR

Mass Spectrometry (MS) for Intermediates and Product Identification

Mass spectrometry (MS) is an invaluable tool for the identification of reaction intermediates and products in the transformations of this compound, providing information on their molecular weights and fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) can be used to gently ionize and detect transient, charged intermediates directly from the reaction mixture.

In reactions involving electrophilic addition to the electron-rich double bond of this compound, ESI-MS could potentially be used to observe cationic intermediates. The mass-to-charge ratio (m/z) of these intermediates would provide direct evidence for their formation and composition.

Upon completion of a reaction, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for separating and identifying volatile products. The mass spectrum of the parent compound, this compound, would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methoxy group or a methyl group, providing structural information. For example, the mass spectrum of the related compound methylbenzene (toluene) shows a prominent molecular ion peak and a base peak corresponding to the loss of a hydrogen atom to form the stable tropylium cation.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Type Formula Expected m/z
Molecular Ion [M]⁺ [C₁₀H₁₂O]⁺ 148.0888
Fragment [M-CH₃]⁺ [C₉H₉O]⁺ 133.0653

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Structural Determination of Derivatives and Adducts

While this compound is a liquid at room temperature, X-ray crystallography can be employed to determine the precise three-dimensional structure of solid derivatives or reaction adducts. This technique provides unambiguous proof of stereochemistry and connectivity, which is often crucial for understanding reaction mechanisms, particularly in cycloaddition reactions.

For example, if this compound participates as a dienophile in a Diels-Alder reaction, the resulting cycloadduct may be a crystalline solid. researchgate.netnih.gov Single-crystal X-ray diffraction analysis of this adduct would confirm the regiochemistry and stereochemistry of the addition, providing insight into the electronic and steric factors governing the reaction.

Although no crystal structures of derivatives of this compound are readily available in the public databases, the principles of this technique remain a powerful tool for the definitive structural characterization of its solid-state transformation products. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular architecture.

Future Perspectives and Emerging Research Avenues for 1 1 Methoxyethenyl 4 Methylbenzene

Catalytic Asymmetric Synthesis Involving 1-(1-Methoxyethenyl)-4-methylbenzene

The electron-rich double bond in this compound makes it a prime candidate for a variety of catalytic asymmetric transformations. Future research could focus on its use as a prochiral substrate in reactions such as asymmetric hydrogenation, dihydroxylation, and epoxidation. The development of chiral catalysts capable of high enantioselectivity in these reactions would provide access to valuable chiral building blocks containing the 4-methylphenyl moiety. Furthermore, its potential as a nucleophile in asymmetric conjugate additions or as a dienophile in asymmetric Diels-Alder reactions could be investigated to construct complex molecular architectures with high stereocontrol.

Photoredox and Electrochemical Reactivity of the Compound

The methoxyethenyl group is a known electron-donating moiety, suggesting that this compound could be susceptible to oxidation under photoredox or electrochemical conditions. Future studies could explore its single-electron transfer (SET) chemistry to generate radical cations, which could then participate in a range of cycloadditions, annulations, or cross-coupling reactions. Investigating the redox potential of the compound would be a crucial first step in designing novel synthetic methodologies. The development of photocatalytic systems that can selectively activate this compound in the presence of other functional groups would open up new avenues for mild and efficient chemical transformations.

Applications in Supramolecular Chemistry and Self-Assembly

The aromatic ring and the potential for hydrogen bonding with the methoxy (B1213986) group suggest that this compound could be a valuable component in the design of supramolecular architectures. Research could be directed towards its incorporation into larger host molecules, such as calixarenes or cyclodextrins, to study host-guest interactions. Furthermore, its ability to participate in π-π stacking and other non-covalent interactions could be harnessed for the self-assembly of well-defined nanostructures, such as molecular wires or organic nanotubes. The synthesis of derivatives with additional functional groups could lead to the formation of stimuli-responsive supramolecular systems.

Development of Novel Polymeric Materials with Tailored Properties

The vinyl group in this compound presents an opportunity for its use as a monomer in polymerization reactions. Future research could explore its homo- and copolymerization using various techniques, such as free-radical, cationic, or ring-opening metathesis polymerization. The resulting polymers could exhibit interesting thermal, optical, and mechanical properties due to the presence of the aromatic and methoxy functionalities. The potential for post-polymerization modification of the methoxy group could also be investigated to create functional materials with tailored properties for applications in areas such as organic electronics, membranes, or coatings.

Bio-inspired Transformations and Biocatalysis

The structural similarity of this compound to natural products and metabolic intermediates suggests that it could be a substrate for enzymatic transformations. Future research could focus on screening various enzymes, such as oxidoreductases, hydrolases, and lyases, for their ability to catalyze reactions on this compound with high chemo-, regio-, and stereoselectivity. Such biocatalytic approaches would offer environmentally friendly alternatives to traditional chemical methods for the synthesis of valuable derivatives. Furthermore, the development of artificial metalloenzymes for novel bio-inspired transformations of this substrate could lead to the discovery of new and efficient synthetic routes.

Q & A

Q. What are the common synthetic routes for 1-(1-Methoxyethenyl)-4-methylbenzene, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound can be achieved via cross-coupling reactions using palladium or copper catalysts. For example, aryl halides (e.g., 4-methylbromobenzene derivatives) may react with methoxyethenyl precursors under Suzuki-Miyaura or Sonogashira coupling conditions. Key factors include:

  • Catalyst selection : Copper(I) iodide with hydrazone ligands (e.g., in ) enhances coupling efficiency .
  • Solvent systems : Green solvents like cyclopentyl methyl ether (CPME) or 2-MeTHF improve sustainability without compromising yield (see Table 1 in for solvent comparisons) .
  • Temperature control : Reactions often proceed at 40–60°C to balance kinetics and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the methoxyethenyl and methyl substituents. For example, vinyl proton signals appear as doublets (δ 4.5–5.5 ppm), while methoxy groups resonate near δ 3.3–3.8 ppm .
  • IR spectroscopy : Stretching frequencies for C=C (1650–1600 cm1^{-1}) and C-O (1250–1050 cm1^{-1}) bonds validate functional groups .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What are the stability considerations for storing this compound, and how should it be handled to prevent decomposition?

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to inhibit oxidation of the ethenyl group .
  • pH sensitivity : Avoid aqueous solutions outside pH 5–9, as acidic/basic conditions may hydrolyze the methoxy group (see for analogous compounds) .
  • Light exposure : Protect from UV light to prevent photochemical degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields when synthesizing this compound under varying solvent systems?

Contradictions in yields often arise from solvent polarity and coordination effects:

  • Green solvents vs. toluene : demonstrates that CPME increases reaction efficiency (55–65% yield) compared to toluene (45%) due to better ligand solubility .
  • Methodological adjustments : Use kinetic studies (e.g., in situ FTIR or HPLC monitoring) to identify side reactions (e.g., polymerization of the ethenyl group) .
  • Statistical optimization : Employ Design of Experiments (DoE) to model solvent-catalyst interactions and identify optimal conditions .

Q. What strategies are recommended for controlling regioselectivity in cross-coupling reactions involving this compound?

  • Ligand design : Bulky ligands (e.g., phosphines or hydrazones in ) favor coupling at the less hindered position of the benzene ring .
  • Substrate pre-functionalization : Introduce directing groups (e.g., esters) to guide metal-catalyzed coupling to specific sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electron-rich site reactivity, improving regiocontrol .

Q. In mechanistic studies, what experimental approaches are used to elucidate the reaction pathways of this compound in photoredox-catalyzed reactions?

  • Radical trapping experiments : Add TEMPO or BHT to confirm radical intermediates in photoredox cycles .
  • Isotopic labeling : Use 18O^{18}\text{O}-methoxy groups to track oxygen transfer pathways during oxidation .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and energy barriers for key steps like ethenyl activation .

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

  • Steric hindrance : The methyl group at the 4-position reduces reactivity with bulky dienophiles. Use less hindered dienophiles (e.g., maleic anhydride) .
  • Electronic tuning : The methoxy group activates the ethenyl moiety as an electron-rich diene, accelerating cycloaddition with electron-deficient partners .

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